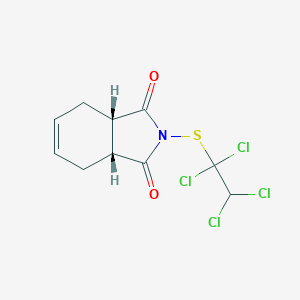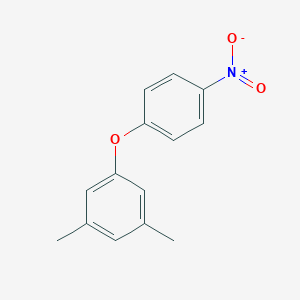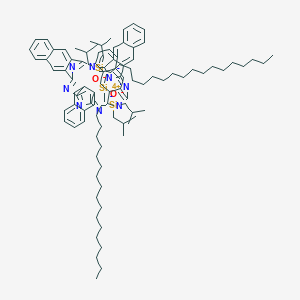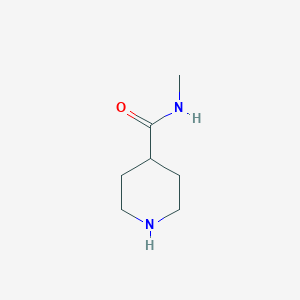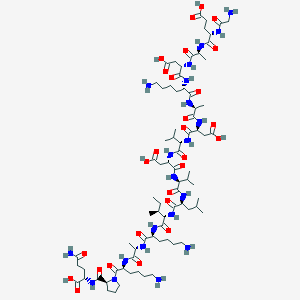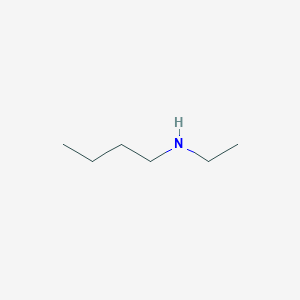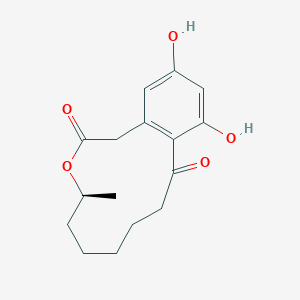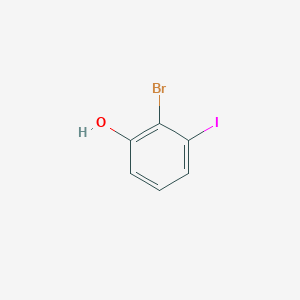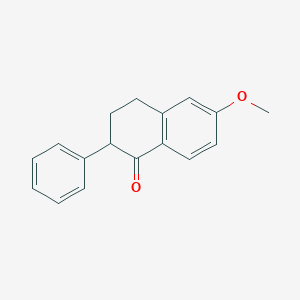
6-Methoxy-2-phenyl-tetralone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-phenyl-tetralone is an efficient tetralone . It has a molecular formula of C17H16O2, with an average mass of 252.308 Da and a mono-isotopic mass of 252.115036 Da . It is used in the synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives .
Synthesis Analysis
The synthesis of 6-Methoxy-2-phenyl-tetralone involves several steps. The commercially available 6-methoxy-1-tetralone is converted into an olefin by heating under reflux with 2,4-pentanediol and a catalytic amount of p-toluenesulphonic acid . The olefin is then epoxidized with m-chloroperbenzoic acid in dichloromethane. Without purification, the resulting epoxide is heated under reflux for 3 hours with ethanolic sulfuric acid to afford the tetralone .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-phenyl-tetralone consists of 17 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
6-Methoxy-2-phenyl-tetralone can be prepared through the reaction of chlorobenzene . It also undergoes reactions such as the Friedel-Crafts acylation, intramolecular arene alkylation reaction, and hydroacylation of ortho-allylbenzaldehydes .Physical And Chemical Properties Analysis
6-Methoxy-2-phenyl-tetralone is a light yellow-beige to orange solid . It has a density of 1.141±0.06 g/cm3, a boiling point of 319.4±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación
- Field : Organic Chemistry
- Application : 6-Methoxy-2-tetralone is used as a starting material for the synthesis of many steroidal compounds and terpenoids . These are a diverse class of natural products with various biological activities.
- Method : A three-step synthesis of 6-methoxy-2-tetralone has been developed. The process involves heating under reflux with 2,4-pentanediol and a catalytic amount of p-toluenesulphonic acid (p-TsOH), followed by epoxidation with m-chloroperbenzoic acid (MCPBA) in dichloromethane .
- Results : The overall yield of the most of the published procedures range from 39 to 42% .
- Field : Organic Chemistry
- Application : The isopropylation of 6-methoxy-1-tetralone is carried out as a possible route to 5-isopropyl-6-methoxy-1-tetralone and 7-isopropyl-6-methoxy-1-tetralone . These are potential intermediates for the preparation of the bioactive phenolic diterpenes Totarol and Sempervirol .
- Method : The process involves heating a mixture of commercially available polyphosphoric acid (PPA) and 2-propanol (2-PrOH) to 75–80°C, to which the tetralone is added. The mixture is then heated for 5 hours .
- Results : The reaction resulted in a viscous material containing a mixture of recovered tetralone and three products of different intensities .
Synthesis of Terpenoids and Steroidal Compounds
Isopropylation of 6-Methoxy-1-tetralone
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methoxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-19-14-8-10-16-13(11-14)7-9-15(17(16)18)12-5-3-2-4-6-12/h2-6,8,10-11,15H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTDIWNKASNIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444447 |
Source


|
| Record name | 6-methoxy-2-phenyl-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-phenyl-tetralone | |
CAS RN |
1769-84-2 |
Source


|
| Record name | 6-methoxy-2-phenyl-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
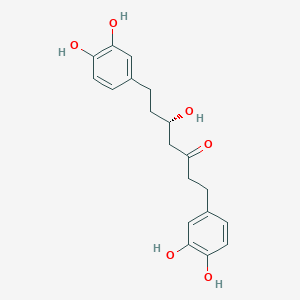
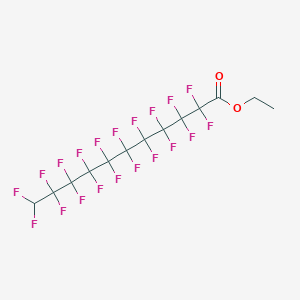
![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)
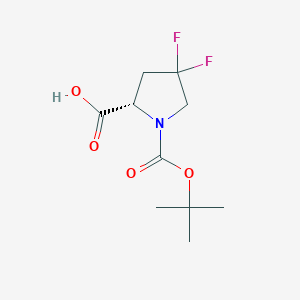
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)
